Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate

Fibroblast Activation Protein Enzyme Inhibition Serine Protease

Most thiophene intermediates lack the combined hydrogen-bond donor (3-OH), strong electron-withdrawing group (4-CN), and oxidizable sulfur handle (5-SMe) required for metal-chelation or push-pull chromophore development. This polysubstituted thiophene-2-carboxylate delivers that dense functional array in one scaffold. - **Target Reactivity**: 5-SMe allows selective oxidation to sulfoxide/sulfone; free 3-OH enables intramolecular H-bonding. - **Exploratory Use**: No comparative bioactivity data; ideal for method development and SAR hypothesis testing. - **Supply**: Reliable gram-scale procurement with documented 95% purity.

Molecular Formula C9H9NO3S2
Molecular Weight 243.3
CAS No. 203189-41-7
Cat. No. B2608054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate
CAS203189-41-7
Molecular FormulaC9H9NO3S2
Molecular Weight243.3
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)SC)C#N)O
InChIInChI=1S/C9H9NO3S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h11H,3H2,1-2H3
InChIKeyQIDAHTFFTBMWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity & Sourcing of Ethyl 4-Cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate


Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate (CAS 203189-41-7) is a polysubstituted thiophene derivative with the molecular formula C9H9NO3S2 and a molecular weight of 243.3 g/mol . The compound is commercially available from multiple chemical suppliers at a typical purity of 95% . Its structure presents a dense arrangement of electron‑withdrawing (cyano, ester) and potentially chelating (hydroxy, methylthio) functional groups on the thiophene core.

Scaffold diversity

Dense arrangement of 3‑OH, 4‑CN, 5‑SMe and 2‑COOEt provides multiple derivatization handles for medicinal chemistry exploration.

Building block

Suitable as a polysubstituted thiophene building block where orthogonal reactivity (e.g., oxidation, ester hydrolysis, nucleophilic substitution) is required.

Donor‑acceptor potential

Combination of electron‑withdrawing cyano/ester and electron‑donating methylthio/hydroxy groups supports use in push‑pull chromophore design.

Procurement Risk for Ethyl 4-Cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate


For target‑specific research or industrial application, generic substitution carries unquantifiable risk because the functional‑group complement (3‑hydroxy, 4‑cyano, 5‑methylthio, 2‑ethyl ester) determines reactivity, metal‑chelation potential, and biological target engagement in ways that differ markedly even among closely related thiophene‑2‑carboxylates . The current evidence base, however, does not provide head‑to‑head potency, selectivity, or synthetic‑yield data that would allow a user to confidently select this compound over an available analog. The following section therefore documents the comparative data gap that any procurement decision must acknowledge.

Functional‑group complement (3‑OH, 4‑CN, 5‑SMe) is unique; even closely related thiophene‑2‑carboxylates may exhibit markedly different reactivity and target‑engagement profiles.
Vendor‑stated purity (95%) may introduce additional purification burden compared with ≥97% purity analogs; no lot‑specific COA is publicly available for direct batch comparison.
No head‑to‑head potency, selectivity, or synthetic‑yield data exist to confidently select this compound over an available analog; procurement decisions must acknowledge this evidence gap.

Evidence Gaps for Ethyl 4-Cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate


FAP Inhibition Potency vs. Analogs

A BindingDB entry (CHEMBL4874657) reports an IC50 of 13 nM for inhibition of SF‑tagged FAP (unknown origin) [1]. While this value indicates high target‑engagement potential, the database record corresponds to a specific chemotype that is described in associated patent literature, and the exact structure mapped to this IC50 could not be unambiguously confirmed as the target compound. Crucially, no IC50 values for a defined comparator analog are available in the same database entry, preventing a direct head‑to‑head comparison.

FAP inhibition potency vs. analogs
Data to verify
IC50 = 13 nM (BindingDB entry; structural attribution pending confirmation)
Reported inhibition context lacks unambiguous compound identity and comparator data; selectability over close analogs cannot be assessed.
Requires independent structural verification and parallel testing with defined analogs.
Fibroblast Activation Protein Enzyme Inhibition Serine Protease

Purity and Supply Consistency vs. Analogs

Fluorochem lists the compound at 95% purity , while other thiophene‑2‑carboxylate building blocks in the same catalog frequently achieve ≥97% purity (e.g., methyl 4‑cyano‑5‑(methylthio)thiophene‑2‑carboxylate). The 2% purity difference, although modest, can affect the yield and purification burden in multi‑step syntheses. No lot‑specific certificate of analysis is publicly available for a direct inter‑batch comparison.

Purity specification vs. methyl ester analog
Supplier spec
95% (target) vs. ≥97% (methyl 4‑cyano‑5‑(methylthio)thiophene‑2‑carboxylate)
Purity variation may influence synthetic yield reproducibility and purification steps; no independent analytical data available.
Vendor‑stated specifications only; lot‑to‑lot consistency not publicly documented.
Chemical Purity Heterocyclic Synthesis Building Block

Comparative Reactivity Data Gap

The literature describes facile access to 3‑alkoxy‑4‑cyanothiophenes from 4‑cyano‑3‑oxotetrahydrothiophene [1]; however, no study has been identified that reports the comparative synthetic yield of target reactions when the 3‑hydroxy group is preserved (as in this compound) versus when it is alkylated. The methylthio substituent at position 5 introduces orthogonal reactivity (e.g., oxidation to sulfoxide/sulfone) that is absent in the published alkoxy series, but no quantitative competition experiment exists.

Comparative synthetic reactivity data gap
Class‑level inference
No direct yield comparison between free 3‑OH compound and 3‑alkoxy analogs has been reported.
Synthetic utility remains unquantified; the hydroxy group may behave differently than published alkoxy series in donor–acceptor reactions.
Method‑development studies required before procurement for multi‑step synthesis.
Donor-Acceptor Systems Synthetic Yield Thiophene Functionalization

Application Scenarios for Ethyl 4-Cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate


Multifunctional Thiophene Scaffold for Medicinal Chemistry

When a project demands a thiophene core that simultaneously presents a hydrogen‑bond donor (3‑OH), a strong electron‑withdrawing group (4‑CN), an oxidizable sulfur handle (5‑SMe), and an ester for further derivatization, this compound offers a dense functional array that few single‑ring analogs provide [1]. However, selection must be considered exploratory because quantitative potency or selectivity data against specific biological targets are not available in the public domain.

Donor-Acceptor Conjugated Materials

The 3‑hydroxy and 5‑methylthio groups can serve as points for further functionalization or as internal donors in push‑pull chromophores [1]. The absence of comparative photophysical data (λmax, ε, HOMO/LUMO energies) for this exact compound means its adoption should be based on the hypothesis that the free hydroxy group will participate in intramolecular hydrogen bonding, offering a spectroscopic signature distinct from published 3‑alkoxy analogs.

Intermediate for Sulfoxide/Sulfone Libraries

The 5‑methylthio substituent can be selectively oxidized to the corresponding sulfoxide or sulfone under controlled conditions, generating compounds with altered electronic properties and hydrogen‑bonding capacity [1]. Because no head‑to‑head oxidation rate or product distribution data exist, initial experiments must be treated as method development rather than an optimized procurement-oriented selection.

Application
Selection Property
Validation Focus
Multifunctional thiophene scaffold exploration
Functional‑group array (OH, CN, SMe, ester)
Medicinal chemistry derivatization and SAR; no target‑specific potency data
Donor‑acceptor chromophore precursor
Hydroxy and methylthio as donor/polarizable handles
Photophysical characterization (λmax, HOMO/LUMO); intramolecular H‑bonding hypothesis testing
Sulfoxide/sulfone derivatization
5‑Methylthio handle for controlled oxidation
Method development for selective oxidation; electronic property modulation assessment
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